molecular formula C14H13FN4O B3808360 (4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile CAS No. 1125421-93-3

(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile

Cat. No.: B3808360
CAS No.: 1125421-93-3
M. Wt: 272.28 g/mol
InChI Key: WIVIDJVWPKMYIY-UHFFFAOYSA-N
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Description

(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile is a complex organic compound that features a pyrimidine ring substituted with a fluoro group and a hydroxyethylamino group, connected to a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-aminopyrimidine and fluoro-substituted benzaldehyde.

    Introduction of the Hydroxyethylamino Group: This step involves the nucleophilic substitution of the pyrimidine ring with 2-chloroethanol, followed by amination to introduce the hydroxyethylamino group.

    Coupling with Phenylacetonitrile: The final step involves coupling the substituted pyrimidine with phenylacetonitrile using a suitable catalyst and reaction conditions, such as a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological macromolecules, while the fluoro group can enhance binding affinity through hydrophobic interactions. The nitrile group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-{5-chloro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile
  • (4-{5-fluoro-4-[(2-methoxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile

Uniqueness

(4-{5-fluoro-4-[(2-hydroxyethyl)amino]pyrimidin-2-yl}phenyl)acetonitrile is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The hydroxyethylamino group also provides additional sites for hydrogen bonding, enhancing its interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[4-[5-fluoro-4-(2-hydroxyethylamino)pyrimidin-2-yl]phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O/c15-12-9-18-13(19-14(12)17-7-8-20)11-3-1-10(2-4-11)5-6-16/h1-4,9,20H,5,7-8H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVIDJVWPKMYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)C2=NC=C(C(=N2)NCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152813
Record name 4-[5-Fluoro-4-[(2-hydroxyethyl)amino]-2-pyrimidinyl]benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125421-93-3
Record name 4-[5-Fluoro-4-[(2-hydroxyethyl)amino]-2-pyrimidinyl]benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125421-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-Fluoro-4-[(2-hydroxyethyl)amino]-2-pyrimidinyl]benzeneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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